Diethyl hexa-1,5-dien-3-yl phosphite
Description
Structure
2D Structure
Properties
CAS No. |
61080-98-6 |
|---|---|
Molecular Formula |
C10H19O3P |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
diethyl hexa-1,5-dien-3-yl phosphite |
InChI |
InChI=1S/C10H19O3P/c1-5-9-10(6-2)13-14(11-7-3)12-8-4/h5-6,10H,1-2,7-9H2,3-4H3 |
InChI Key |
LJVCJWXZKXIYQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(OCC)OC(CC=C)C=C |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl Hexa 1,5 Dien 3 Yl Phosphite and Analogues
Preparation of Key Dialkyl Phosphite (B83602) Precursors
The synthesis of the target compound fundamentally relies on the availability of a suitable dialkyl phosphite, most notably diethyl phosphite. This reagent is a cornerstone in organophosphorus chemistry, and its preparation is well-established through several reliable methods.
Synthesis of Diethyl Phosphite via Phosphorus Trichloride (B1173362) Reactions
PCl₃ + 3 C₂H₅OH → (C₂H₅O)₂P(O)H + 2 HCl + C₂H₅Cl wikipedia.org
In this reaction, three moles of ethanol (B145695) react with one mole of phosphorus trichloride to yield diethyl phosphite, along with hydrogen chloride and ethyl chloride as by-products. google.comwikipedia.org The reaction is typically performed by adding PCl₃ to an excess of ethanol at controlled temperatures, often between 0 and 35 °C, to manage the exothermic release of heat. google.comvinuthana.com
It is crucial to note that diethyl phosphite exists predominantly in its phosphonate (B1237965) tautomeric form, (C₂H₅O)₂P(O)H, which contains a direct P-H bond, rather than the phosphite form, (C₂H₅O)₂P-OH. wikipedia.org However, many of its reactions, particularly those where it acts as a nucleophile, are believed to proceed through the minor, trivalent phosphorus(III) tautomer. wikipedia.org
To favor the formation of the related compound, triethyl phosphite, a base such as a tertiary amine (e.g., diethylaniline) is added to the reaction mixture to neutralize the hydrochloric acid generated in situ. wikipedia.orgorgsyn.org The absence of a base is key to directing the synthesis towards diethyl phosphite.
Transesterification Routes for Dialkyl Phosphites
An alternative and versatile method for preparing various dialkyl phosphites is through transesterification. This equilibrium-driven process involves the reaction of an existing dialkyl phosphite, such as dimethyl phosphite, with a different alcohol. wikipedia.orgsciencemadness.org For the synthesis of diethyl phosphite, this would involve reacting a suitable phosphite with ethanol. The general reaction is:
(RO)₂P(O)H + 2 R'OH ⇌ (R'O)₂P(O)H + 2 ROH
To drive the reaction toward the desired product, the lower-boiling alcohol is typically removed from the reaction mixture by distillation. wikipedia.orgsciencemadness.org For instance, when preparing a higher-boiling dialkyl phosphite from diethyl phosphite, ethanol is continuously removed to shift the equilibrium to the right. wikipedia.org
The transesterification of dialkyl phosphites can be carried out thermally at elevated temperatures or in the presence of a catalyst. tandfonline.comtandfonline.com Catalysts can include bases like sodium alkoxides or morpholine. tandfonline.comgoogle.com The reaction rate is influenced by the basicity of the hydroxyl group's oxygen atom in the reacting alcohol. tandfonline.com Studies have shown that microwave irradiation can also be an effective tool for promoting these reactions, allowing for milder conditions and potentially higher yields of either mixed or fully transesterified products depending on the reaction parameters. nih.gov
| Method | Reactants | Key Conditions | Products | Reference |
| Direct Synthesis | Phosphorus Trichloride, Ethanol | Controlled temperature (0-35°C), no base | Diethyl phosphite, HCl, Ethyl chloride | google.comwikipedia.orgvinuthana.com |
| Transesterification | Dimethyl phosphite, Ethanol | Catalyst (e.g., sodium ethoxide), removal of methanol | Diethyl phosphite, Methanol | wikipedia.orgsciencemadness.org |
| Transesterification | Diethyl phosphite, Higher Alcohol | Removal of ethanol by distillation | Higher dialkyl phosphite, Ethanol | wikipedia.org |
Direct Phosphorylation Strategies for Unsaturated Alcohols
Direct phosphorylation represents the most straightforward conceptual approach to synthesizing Diethyl hexa-1,5-dien-3-yl phosphite, involving the direct coupling of diethyl phosphite with hexa-1,5-dien-3-ol.
Reaction of Diethyl Phosphite with Hexa-1,5-dien-3-ol Derivatives
The direct reaction between diethyl phosphite and an alcohol, such as hexa-1,5-dien-3-ol, is a form of transesterification. This reaction involves the exchange of an ethoxy group on the phosphorus atom for the unsaturated alkoxy group.
(C₂H₅O)₂P(O)H + CH₂=CHCH(OH)CH₂CH=CH₂ ⇌ (C₂H₅O)P(O)(OCH(CH=CH₂)₂) + C₂H₅OH
This equilibrium reaction can be driven to completion by removing the ethanol byproduct, typically through distillation. This approach is analogous to the transesterification methods used to prepare other dialkyl phosphites. wikipedia.org The reactivity of the P-H bond in the phosphonate tautomer of diethyl phosphite allows it to participate in various addition reactions, such as the Pudovik reaction with aldehydes and ketones. wikipedia.orgmdpi.com However, its reaction with alcohols to form a new phosphite ester is a fundamental transesterification process.
Investigations into Reaction Conditions and Catalysis
The direct phosphorylation of alcohols with diethyl phosphite often requires catalysts to proceed at a reasonable rate and under mild conditions. The choice of catalyst can significantly influence the reaction's efficiency and selectivity.
Lewis Acid Catalysis: Lewis acids have been shown to effectively catalyze the phosphorylation of alcohols. For example, a system using Al(OTf)₃ as a catalyst and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) as an additive has been developed for the reaction of diethyl phosphite with various alcohols, affording phosphonates in good to excellent yields. nih.gov While this particular study focused on forming C-P bonds with diphenylmethanol, the principle of activating the alcohol or the phosphite via a Lewis acid is applicable.
Base Catalysis: Organobases such as triethylamine (B128534), imidazole, or 4-dimethylaminopyridine (B28879) (DMAP) are also known to promote the phosphonylation of alcohols. mdpi.comoup.com These bases can deprotonate the alcohol, increasing its nucleophilicity, or interact with the phosphorus center to facilitate the substitution. The reaction of diethyl phosphite with paraformaldehyde in the presence of triethylamine to form diethyl hydroxymethylphosphonate is a well-documented example of base-catalyzed addition, highlighting the utility of this approach. orgsyn.org
Metal Catalysis: Zinc(II) complexes, such as Zn(acac)₂, have been identified as highly efficient, environmentally benign catalysts for the phosphonylation of alcohols using phosphites bearing electron-withdrawing groups. nih.gov These catalytic systems allow for the sequential introduction of different alcohols onto the phosphorus center under mild, additive-free conditions. oup.com
| Catalyst Type | Example Catalyst | Role/Mechanism | Typical Conditions | Reference |
| Lewis Acid | Al(OTf)₃ / Tf₂O | Activates the alcohol or phosphite for nucleophilic substitution. | 40 °C, in dichloroethane | nih.gov |
| Organobase | Triethylamine (TEA) | Deprotonates the alcohol or activates the phosphorus center. | Reflux in acetone | mdpi.com |
| Metal Complex | Zn(acac)₂ | Coordinates with reactants to facilitate transesterification. | 0 °C to room temperature | nih.gov |
Indirect Approaches for Constructing the Unsaturated Phosphite Moiety
When direct phosphorylation methods are inefficient or incompatible with other functional groups, indirect strategies provide alternative pathways. These methods typically involve activating either the phosphorus center or the alcohol to facilitate the P-O bond formation.
A prominent indirect method involves the use of phosphochloridite intermediates. For instance, phosphorus trichloride can be reacted with ethanol to form diethyl phosphorochloridite ((EtO)₂PCl). This activated phosphorus species is a potent electrophile that readily reacts with alcohols, including unsaturated ones like hexa-1,5-dien-3-ol, in the presence of a base (to scavenge the HCl byproduct) to form the desired phosphite ester. nih.govacs.org
Another related strategy begins with the alcohol. Hexa-1,5-dien-3-ol can be reacted with phosphorus trichloride to form the corresponding dichlorophosphite (B8498940) intermediate, Cl₂P-OR (where R is the hexa-1,5-dien-3-yl group). Subsequent controlled reaction of this intermediate with two equivalents of ethanol in the presence of a base yields the final product, this compound.
A third approach utilizes phosphoramidite (B1245037) chemistry. An alcohol can be reacted with a phosphoramidite reagent, such as N,N-diethyl dibenzyl phosphoramidite, in the presence of an activator like tetrazole. nih.gov This forms a phosphite triester intermediate. While commonly used for creating protected phosphates in oligonucleotide synthesis, this methodology can be adapted for the synthesis of specific phosphite esters. nih.gov
These indirect methods offer greater control and are often higher yielding than direct equilibrium-driven reactions, particularly for complex or sensitive substrates.
Application of Pudovik Reaction Analogues with Dienyl Carbonyls
The Pudovik reaction traditionally involves the nucleophilic addition of a dialkyl phosphite to a carbonyl group, typically an aldehyde or ketone, to form an α-hydroxyphosphonate. When considering a dienyl carbonyl substrate such as hexa-1,5-dien-3-one, a direct application of the Pudovik reaction with diethyl phosphite would be expected to yield diethyl (1-hydroxyhexa-2,5-dien-1-yl)phosphonate, where a new phosphorus-carbon bond is formed.
However, to synthesize the target compound, this compound, which is a phosphite ester with a P-O-C linkage, a modification of this approach is necessary. A more chemically plausible route involves a two-step sequence:
Reduction of the Dienyl Carbonyl: The precursor, hexa-1,5-dien-3-one, is first reduced to the corresponding alcohol, hexa-1,5-dien-3-ol. This can be achieved using standard reducing agents such as sodium borohydride. A documented synthesis of hexa-1,5-dien-3-ol involves the reaction of acrolein with allylmagnesium bromide in anhydrous ether.
Phosphitylation of the Dienyl Alcohol: The resulting hexa-1,5-dien-3-ol, an allylic alcohol, can then undergo phosphitylation. This is typically achieved by reacting the alcohol with a phosphitylating agent like diethyl chlorophosphite in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct. This reaction substitutes the hydroxyl group with the diethyl phosphite moiety, forming the desired P-O-C bond and yielding this compound. The direct conversion of allylic alcohols to corresponding phosphonates using triethyl phosphite and a catalyst has also been described, suggesting a related pathway for phosphite synthesis.
While the direct Pudovik reaction on the dienyl carbonyl does not yield the target phosphite, the synthesis of the precursor alcohol is a well-established process.
Table 1: Synthesis of Hexa-1,5-dien-3-ol Precursor
Exploration of Horner-Wadsworth-Emmons Olefination Precursors
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from stabilized phosphonate carbanions and carbonyl compounds, typically yielding (E)-alkenes. This methodology is highly suitable for constructing the dienyl carbonyl precursor, hexa-1,5-dien-3-one, which can then be converted to the target phosphite as described in the previous section.
A plausible HWE-based synthesis of hexa-1,5-dien-3-one would involve the reaction of an appropriate phosphonate ylide with an α,β-unsaturated aldehyde. Specifically, the synthesis could proceed as follows:
Preparation of the Phosphonate Reagent: A suitable phosphonate, such as diethyl (2-oxopropyl)phosphonate, is required.
Generation of the Ylide: The phosphonate is deprotonated using a base, such as sodium hydride or an alkoxide, to generate the stabilized carbanion (ylide).
Olefination Reaction: The ylide is then reacted with an α,β-unsaturated aldehyde, for instance, acrolein. The nucleophilic attack of the ylide on the aldehyde carbonyl, followed by elimination of the phosphate (B84403) byproduct, would form the desired hexa-1,5-dien-3-one.
The HWE reaction is known for its high functional group tolerance and stereocontrol, making it a reliable method for preparing complex unsaturated systems like the required dienone precursor. The reaction generally favors the formation of the thermodynamically more stable E-isomer.
Table 2: Proposed Horner-Wadsworth-Emmons Synthesis of a Dienone Precursor
Carbonyl Olefination with Grignard Reagents and Diethyl Phosphite
A one-pot protocol for the synthesis of conjugated dienes from unsaturated carbonyl compounds, Grignard reagents, and diethyl phosphite has been developed. This methodology provides a direct route to the carbon skeleton of analogues of the target compound. The reaction is believed to proceed through an initial 1,2-addition of the Grignard reagent to the carbonyl group, forming a magnesium alkoxide intermediate. Subsequent addition of diethyl phosphite and heating likely facilitates an elimination process to yield the conjugated diene.
This method has been successfully applied to a variety of α,β-unsaturated ketones and different Grignard reagents, affording the corresponding conjugated dienes in moderate to good yields. This approach is particularly relevant as it directly constructs a dienyl system from an unsaturated carbonyl precursor in a single step.
Table 3: Synthesis of Conjugated Dienes using Grignard Reagents and Diethyl Phosphite
Chemical Reactivity and Transformation Pathways of Diethyl Hexa 1,5 Dien 3 Yl Phosphite
Reactions at the Phosphorus Center
The phosphorus atom in Diethyl hexa-1,5-dien-3-yl phosphite (B83602) is in the +3 oxidation state and possesses a lone pair of electrons, making it nucleophilic. This inherent nucleophilicity is the basis for several key reactions at the phosphorus center.
Nucleophilic Reactivity and Additions of the Phosphite Group
The lone pair of electrons on the phosphorus atom allows it to act as a nucleophile, particularly towards electrophilic centers such as carbonyl carbons. In the presence of a suitable catalyst, diethyl phosphite can add across the carbon-oxygen double bond of aldehydes and ketones in a process known as the Pudovik reaction. This reaction leads to the formation of α-hydroxyphosphonates. The reactivity of the carbonyl compound can influence the reaction pathway. For instance, softer aromatic carbonyl compounds show a greater propensity to react with the soft phosphorus nucleophile, while harder aliphatic carbonyls may favor reaction with harder nucleophiles like amines if present in the reaction mixture. researchgate.netchemicalbook.com
Table 1: Representative Nucleophilic Addition of Diethyl Phosphite to Carbonyl Compounds
| Carbonyl Substrate | Catalyst | Product | Reference |
|---|---|---|---|
| Benzaldehyde | Triethylamine (B128534) | Diethyl (hydroxy(phenyl)methyl)phosphonate | mdpi.com |
Hydrophosphonylation Reactions Across Unsaturated Bonds
Hydrophosphonylation involves the addition of the P-H bond of a phosphite across a carbon-carbon or carbon-heteroatom multiple bond. Diethyl phosphite can undergo hydrophosphonylation with various unsaturated compounds, including alkenes and alkynes. researchgate.net This reaction can be promoted by various catalysts, including base catalysts or transition metal complexes. The addition of diethyl phosphite to electron-deficient olefins, such as α,β-unsaturated carbonyl compounds, can be facilitated by nucleophilic organocatalysts like tributylphosphine.
Rearrangement Processes Involving the Phosphite Ester (e.g., Michaelis-Arbuzov)
One of the most significant reactions of phosphite esters is the Michaelis-Arbuzov reaction. orgsyn.orgspectrabase.comnih.gov This reaction involves the conversion of a trialkyl phosphite to a dialkyl phosphonate (B1237965) upon reaction with an alkyl halide. The mechanism is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. Subsequent dealkylation of this intermediate by the halide ion yields the thermodynamically stable phosphonate. orgsyn.orgrsc.org Given the allylic nature of the hexa-1,5-dien-3-yl group, Diethyl hexa-1,5-dien-3-yl phosphite is expected to be susceptible to this rearrangement. The reaction with an alkyl halide (R'-X) would likely lead to the formation of a Diethyl (1-(alkoxy)hexa-1,5-dien-3-yl)phosphonate. Variations of the Michaelis-Arbuzov reaction can also be catalyzed by Lewis acids or transition metals. rsc.org
Transformations of the Hexa-1,5-dien-3-yl Unsaturation
The diene system within the hexa-1,5-dien-3-yl moiety provides a platform for a range of carbon-carbon bond-forming reactions, including pericyclic reactions and metal-catalyzed transformations.
Pericyclic Reactions, including Cycloadditions (e.g., Diels-Alder)
The conjugated diene portion of the hexa-1,5-dien-3-yl group can participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.commasterorganicchemistry.comyoutube.com In this reaction, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The reactivity of the diene is influenced by the electronic nature of its substituents. The presence of the electron-donating phosphite group attached to the diene backbone would classify it as an electron-rich diene, making it particularly suitable for reactions with electron-poor dienophiles in a normal-demand Diels-Alder reaction. Heteroatom-substituted dienes are known to be reactive partners in such cycloadditions. upenn.eduresearchgate.net
Table 2: Predicted Diels-Alder Reactions of this compound
| Dienophile | Expected Product | Reaction Type | Reference |
|---|---|---|---|
| Maleic anhydride (B1165640) | A substituted cyclohexene (B86901) derivative | Normal-demand Diels-Alder | wikipedia.orgsigmaaldrich.com |
Metal-Mediated and Catalyzed Carbon-Carbon Bond Formations
The unsaturated framework of the hexa-1,5-dien-3-yl group is amenable to a variety of transition metal-catalyzed cross-coupling reactions. The allylic nature of the phosphite ester suggests that it could undergo allylic substitution reactions. nih.govrsc.org Palladium-catalyzed reactions are particularly common for forming new carbon-carbon bonds. nih.gov For instance, in a Tsuji-Trost-type reaction, a palladium catalyst could activate the allylic system, which could then be attacked by a nucleophile. upenn.edu Furthermore, the vinyl groups could potentially participate in other cross-coupling reactions, such as the Heck or Suzuki reactions, although the C-O bond of the phosphite would need to be cleaved under the reaction conditions to generate a suitable organometallic intermediate.
Radical-Mediated Reactions and Intramolecular Cyclizations
No information available.
Sigmatropic Rearrangements within the Diene Framework
No information available.
Intermolecular Coupling and Addition Reactions
Cross-Coupling Methodologies with Phosphite Derivatives
No information available.
Conjugate Additions to the Dienyl System
No information available.
Catalytic Applications and Mechanistic Insights in Organic Synthesis
Diethyl hexa-1,5-dien-3-yl Phosphite (B83602) as a Ligand in Transition Metal Catalysis
While specific studies detailing the use of "Diethyl hexa-1,5-dien-3-yl phosphite" as a ligand in transition metal catalysis are not extensively documented in publicly available research, the broader class of phosphite esters is well-established in this role. Phosphites are valuable ligands in homogeneous catalysis, often employed in industrial processes such as hydroformylation and hydrocyanation. Their utility stems from their unique electronic and steric properties.
The synthesis of metal-phosphite complexes typically involves the reaction of a metal precursor with the phosphite ligand. The lone pair of electrons on the phosphorus atom coordinates to the metal center, forming a metal-ligand bond. The synthesis can be influenced by the choice of metal, solvent, and reaction conditions.
General Synthetic Routes to Metal-Phosphite Complexes:
| Method | Description |
| Ligand Substitution | A pre-existing ligand on a metal complex is displaced by the phosphite ester. |
| Direct Reaction | The phosphite ester is directly reacted with a metal salt. |
| Reductive Ligand Association | A metal salt is reduced in the presence of the phosphite ligand. |
The specific structure of "this compound," featuring dienyl and ethyl groups, would influence the steric and electronic environment of the resulting metal complex, potentially impacting its catalytic activity.
Phosphite ligands play a crucial role in asymmetric catalysis, where the chirality of the ligand can be transferred to the product of a reaction, leading to an excess of one enantiomer or diastereomer. Chiral phosphite ligands, often possessing atropisomeric biaryl backbones, have been successfully applied in a variety of enantioselective transformations, including hydrogenation, hydroformylation, and allylic alkylation. The enantioselectivity and diastereoselectivity of a reaction are highly dependent on the three-dimensional structure of the catalyst's active site, which is directly shaped by the steric and electronic properties of the phosphite ligand.
Organocatalytic Roles of Phosphite Esters
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. While research specifically detailing the organocatalytic roles of "this compound" is limited, the analogous reactivity of phosphines provides a framework for understanding its potential.
Nucleophilic phosphine (B1218219) catalysis is a powerful tool in organic synthesis. The mechanism typically involves the nucleophilic addition of a phosphine to an electron-deficient unsaturated system, such as an alkyne or an allene, to form a zwitterionic intermediate. This intermediate can then react with various electrophiles or nucleophiles to generate a diverse range of products.
Given that phosphite esters also possess a nucleophilic phosphorus(III) center, they could potentially engage in similar catalytic cycles. The reactivity of the phosphite would be modulated by the electron-withdrawing nature of the oxygen atoms, making it a softer nucleophile compared to a trialkylphosphine.
A key application of nucleophilic phosphine catalysis is in the facilitation of annulation and cyclization reactions to construct carbocyclic and heterocyclic frameworks. These reactions often proceed through zwitterionic intermediates that undergo intramolecular or intermolecular additions to unsaturated partners. For instance, phosphine-catalyzed [3+2] and [4+2] annulations are well-established methods for the synthesis of five- and six-membered rings. While specific examples involving "this compound" are not documented, its potential to act as a nucleophilic catalyst in such transformations remains an area for exploration.
Catalytic Promotion of Carbonyl Olefination for Conjugated Diene Synthesis
A notable application that is closely related to the title compound involves the use of diethyl phosphite in the synthesis of conjugated dienes. A one-pot protocol has been developed for the synthesis of conjugated dienes and polyenes from unsaturated carbonyl compounds and Grignard reagents, promoted by diethyl phosphite. rsc.org This reaction proceeds under mild conditions and provides moderate to good yields of the desired products. rsc.org
The proposed mechanism involves the initial nucleophilic addition of the Grignard reagent to the unsaturated carbonyl compound. The resulting magnesium alkoxide is then thought to interact with diethyl phosphite. A proposed cyclic transition state facilitates the elimination of a phosphate (B84403) species, leading to the formation of the conjugated diene. rsc.org
Table of Conjugated Diene Synthesis using Diethyl Phosphite: rsc.org
| Entry | Unsaturated Carbonyl Compound | Grignard Reagent | Product | Yield (%) |
| 1 | Chalcone | Phenylmagnesium bromide | 1,1,4-Triphenyl-1,3-butadiene | 78 |
| 2 | 4-Methylchalcone | Phenylmagnesium bromide | 1-(4-Methylphenyl)-1,4-diphenyl-1,3-butadiene | 82 |
| 3 | 4-Chlorochalcone | Phenylmagnesium bromide | 1-(4-Chlorophenyl)-1,4-diphenyl-1,3-butadiene | 75 |
| 4 | Cinnamaldehyde | Phenylmagnesium bromide | 1,4-Diphenyl-1,3-butadiene | 63 |
This methodology highlights the potential of simple phosphite esters to promote synthetically valuable transformations. rsc.orgrsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H, ¹³C, ³¹P, 2D NMR Techniques)
No experimental NMR data (¹H, ¹³C, ³¹P, or 2D) for Diethyl hexa-1,5-dien-3-yl phosphite (B83602) has been found in the searched literature. A hypothetical analysis would predict characteristic signals for the ethyl groups (triplet and quartet), complex multiplets for the dienyl protons, and a distinctive chemical shift in the ³¹P spectrum typical for a phosphite ester. However, precise chemical shifts and coupling constants are unknown.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
There is no published mass spectrum for Diethyl hexa-1,5-dien-3-yl phosphite. Analysis via mass spectrometry would be required to confirm its molecular weight and elemental composition through high-resolution techniques. The fragmentation pattern would be expected to show losses of ethoxy groups and fragments corresponding to the hexa-1,5-dien-3-yl moiety, but specific fragmentation pathways have not been documented.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Experimental IR and Raman spectra for this compound are not available. A predicted IR spectrum would feature characteristic absorption bands for C=C stretching of the alkene groups, C-H stretching and bending for both the alkyl and vinyl groups, and strong P-O-C stretching vibrations.
X-ray Crystallography for Solid-State Molecular Architecture (for derivatives)
No crystal structure has been reported for this compound or its derivatives. X-ray crystallography would provide definitive information on its three-dimensional structure, including bond lengths, bond angles, and conformation in the solid state. This information remains unavailable.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and predicting the reactivity of molecules like Diethyl hexa-1,5-dien-3-yl phosphite (B83602). By calculating the electron density, DFT can provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the compound's chemical behavior.
For a molecule such as Diethyl hexa-1,5-dien-3-yl phosphite, the HOMO is likely to be localized on the phosphorus atom and the oxygen atoms of the phosphite group, as well as the π-systems of the hexa-1,5-dien-3-yl moiety. The LUMO, conversely, would be expected to have significant contributions from the phosphorus atom, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.
DFT calculations can also be employed to generate electrostatic potential maps, which visualize the charge distribution across the molecule. In this compound, these maps would likely show regions of negative potential around the oxygen atoms and positive potential around the phosphorus atom and the ethyl groups. This information is invaluable for predicting how the molecule will interact with other chemical species.
Furthermore, reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be derived from DFT calculations. These parameters provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its ability to accept electrons, respectively. Such computational screening has been effectively used to assess the performance of phosphite derivatives as additives in applications like high-voltage Li-ion batteries, where their redox potentials and reactivity are key performance indicators researchgate.net.
A hypothetical data table summarizing the expected outcomes of DFT calculations on this compound is presented below.
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Reflects kinetic stability and reactivity |
| Electrostatic Potential | Negative on Oxygen, Positive on Phosphorus | Guides prediction of intermolecular interactions |
| Electrophilicity Index | Moderate to High | Suggests reactivity as an electrophile |
Mechanistic Elucidations through Computational Modeling of Transition States and Reaction Pathways
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving organophosphorus compounds. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of reaction pathways. For this compound, this approach can be used to explore various reactions, such as its role in promoting carbonyl olefination rsc.org.
For instance, in the synthesis of conjugated dienes and polyenes, diethyl phosphite has been shown to be a key additive in the reaction of unsaturated carbonyl compounds with Grignard reagents rsc.org. Computational modeling of a similar reaction involving this compound could elucidate the structure of the transition state and the activation energy required for the reaction to proceed. This would involve calculating the geometries and energies of the reactants, products, and all intervening transition states.
The calculated reaction pathways can also shed light on the stereoselectivity of reactions. For example, in the synthesis of β-fluorinated alkylphosphonates, the stereochemical outcome is determined by the relative energies of the transition states leading to different stereoisomers sigmaaldrich.com. Similar computational analyses could predict the stereoselectivity of reactions involving this compound.
The following table outlines a hypothetical reaction pathway analysis for the reaction of this compound with an electrophile.
| Reaction Coordinate | Structure | Relative Energy (kcal/mol) | Key Features |
| Reactants | This compound + Electrophile | 0 | Separated reactants |
| Transition State 1 | [P---Electrophile]‡ | +15 | Formation of the P-Electrophile bond |
| Intermediate | Phosphonium (B103445) species | -5 | Tetrahedral phosphorus intermediate |
| Transition State 2 | [Intermediate]‡ | +20 | Cleavage of an ethyl group |
| Products | Phosphonate (B1237965) + Ethyl halide | -10 | Final products |
Conformational Analysis and Stereochemical Predictions
The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its conformation.
Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform a systematic search of the conformational space of this compound. By calculating the energy of each conformation, a potential energy surface can be constructed, revealing the global and local energy minima. For instance, a study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives utilized Nuclear Overhauser Effect (NOESY) spectroscopy in conjunction with computational analysis to determine the prevailing conformations in solution mdpi.com.
The stereochemical properties of this compound are also of interest. The phosphorus atom in phosphites can be a stereocenter if the three oxygen-linked groups are different. In this case, with two ethyl groups, the phosphorus is not chiral. However, the hexa-1,5-dien-3-yl group contains a chiral center at the 3-position, meaning the molecule exists as a pair of enantiomers. Computational methods can be used to predict the relative stabilities of different diastereomers if additional chiral centers are introduced into the molecule or during its reactions.
A summary of the expected findings from a conformational analysis is provided in the table below.
| Conformer | Dihedral Angle (C-O-P-O) | Relative Energy (kcal/mol) | Population (%) |
| Gauche-Gauche | ~60°, ~60° | 0 | 60 |
| Gauche-Anti | ~60°, ~180° | 0.5 | 30 |
| Anti-Anti | ~180°, ~180° | 1.2 | 10 |
Molecular Dynamics Simulations for Reactive Intermediates
Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules and their reactive intermediates over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms, offering insights into conformational changes, solvent effects, and the lifetimes of transient species.
For reactive intermediates involving this compound, such as a phosphonium ion or a phosphoranyl radical, MD simulations can reveal their structure and stability in a condensed phase. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) MD simulations have been used to study the interaction of phosphopeptides with metal ions, providing detailed information about coordination and residence times of water molecules rsc.org. A similar approach could be applied to study the interaction of this compound with catalysts or other reactants in solution.
MD simulations are also valuable for understanding the role of solvent molecules in a reaction. The explicit inclusion of solvent in the simulation box allows for the study of solvation effects on the stability of intermediates and transition states. This can be particularly important for reactions in which charge separation occurs. The interaction of organic phosphates with mineral surfaces in the presence of water has been investigated using ab initio MD simulations, highlighting the importance of proton transfer events and hydrogen bonding mdpi.comnih.gov.
The table below presents hypothetical data that could be obtained from an MD simulation of a reactive intermediate of this compound in a water box.
| Property | Simulated Value | Significance |
| Radial Distribution Function (P-Owater) | Peak at 3.5 Å | Characterizes the solvation shell around the phosphorus atom |
| Mean Residence Time of Water | 17 ps | Indicates the lability of the first solvation shell |
| Diffusion Coefficient | 1.2 x 10⁻⁵ cm²/s | Measures the mobility of the intermediate in solution |
| Conformational Transitions | Frequent rotations around C-O bonds | Demonstrates the flexibility of the molecule |
Applications in Complex Molecular Synthesis and Material Science Precursors
Building Blocks for the Construction of Phosphorus-Containing Heterocycles
The unique structural features of diethyl hexa-1,5-dien-3-yl phosphite (B83602) make it an intriguing candidate for the synthesis of phosphorus-containing heterocycles. The presence of the phosphite group, coupled with the two vinyl groups, allows for a variety of cyclization strategies.
One potential pathway involves the intramolecular hydrophosphinylation of one of the double bonds. This type of reaction, often catalyzed by transition metals, could lead to the formation of five- or six-membered rings containing phosphorus. The specific ring size would be dependent on the reaction conditions and the regioselectivity of the addition of the P-H bond (formed via tautomerization of the diethyl phosphite to its phosphonate (B1237965) form) across the double bond.
Furthermore, the dienyl moiety opens up the possibility of participating in cycloaddition reactions. For instance, a Diels-Alder type reaction where the diene system of the hexa-1,5-dien-3-yl group reacts with a suitable dienophile could be envisaged. Subsequent transformations of the resulting cyclic adduct could then involve the phosphorus center to construct more complex heterocyclic systems. Research on the synthesis of phosphorus heterocycles often involves the use of allylic phosphonates, which can be derived from allylic phosphites, to construct cyclic frameworks through methods like ring-closing metathesis. umsl.edu
Table 1: Potential Phosphorus-Containing Heterocycles from Diethyl hexa-1,5-dien-3-yl phosphite
| Reaction Type | Potential Heterocyclic Product | Key Intermediates |
| Intramolecular Hydrophosphinylation | Phosphinane or Phospholane derivatives | P-H tautomer |
| Cycloaddition/Rearrangement | Bicyclic phosphonates | Diels-Alder adduct |
Precursors for Polyfunctionalized Organic Molecules via Cascade Reactions
Cascade reactions, where a single synthetic operation generates multiple chemical bonds and stereocenters, are a powerful tool in modern organic synthesis. This compound is well-suited to participate in such reaction sequences due to its multiple reactive sites.
A plausible cascade could be initiated by the reaction of the phosphite with an electrophile. The resulting phosphonium (B103445) intermediate could then trigger a sequence of intramolecular reactions involving the double bonds. For example, a phosphine-catalyzed cascade reaction involving allylic carbonates and enones has been reported to lead to complex cyclopentane (B165970) and cyclopentene (B43876) structures. nih.gov By analogy, a suitably designed reaction sequence could utilize the allylic nature of the phosphite ester in this compound to initiate a cascade.
Another potential cascade pathway could involve a metal-catalyzed process. Transition metals are known to catalyze a variety of transformations on allylic compounds and phosphites. A palladium-catalyzed cascade, for instance, could involve initial coordination to one of the double bonds, followed by nucleophilic attack of the phosphite or an external nucleophile, leading to a series of bond-forming events. The manipulation of allylic amines through cascade reactions has been demonstrated, showcasing the potential for complex molecule synthesis starting from allylic precursors. researchgate.net
Table 2: Illustrative Cascade Reaction Pathway
| Initiating Step | Key Transformation | Resulting Structural Motif |
| Electrophilic addition to Phosphorus | Intramolecular cyclization | Polycyclic phosphonate |
| Metal-catalyzed activation of alkene | Allylic substitution and subsequent annulation | Highly functionalized carbocycle with a phosphonate side chain |
Synthetic Utility in Preparing Components for Advanced Materials (e.g., phosphonate-based materials via chemical transformation)
Phosphonate-based materials are of significant interest due to their diverse applications, including as flame retardants, chelating agents, and in the development of porous metal-organic frameworks (MOFs). nih.gov this compound can serve as a valuable precursor to functionalized phosphonates that can be incorporated into such materials.
The conversion of the phosphite to a phosphonate is a key chemical transformation. This can be achieved through the Michaelis-Arbuzov reaction, where the phosphite is reacted with an alkyl halide. In the case of this compound, the presence of the double bonds offers sites for further functionalization either before or after the conversion to a phosphonate. For example, the terminal vinyl groups could be modified through polymerization or click chemistry to create phosphonate-containing polymers or to graft the molecule onto surfaces.
The resulting polyfunctional phosphonate could then be used as a building block for advanced materials. For instance, hydrolysis of the diethyl phosphonate esters would yield a phosphonic acid. This phosphonic acid, bearing the hexa-1,5-dien-3-yl backbone, could then be used as a ligand to create novel MOFs with potentially interesting porous structures and functionalities derived from the unreacted double bond. The synthesis of layered metal phosphonates often begins with the direct precipitation of metal precursors with organophosphonic acids. nih.gov
Table 3: Transformation to Phosphonate Precursors for Materials Science
| Transformation | Functionalized Precursor | Potential Material Application |
| Michaelis-Arbuzov Reaction | Diethyl hexa-1,5-dien-3-yl phosphonate | Monomer for polymerization |
| Hydrolysis of Phosphonate Ester | Hexa-1,5-dien-3-yl phosphonic acid | Ligand for Metal-Organic Frameworks |
| Polymerization of vinyl groups | Phosphonate-functionalized polymer | Flame retardant additive |
Challenges and Future Research Avenues
Development of Green and Sustainable Synthetic Methodologies
The synthesis of organophosphorus compounds, including phosphites, often relies on traditional methods that may involve hazardous reagents and generate significant waste. A primary challenge and a crucial area for future research is the development of green and sustainable synthetic routes to Diethyl hexa-1,5-dien-3-yl phosphite (B83602).
Key Research Objectives:
Atom-Economical Reactions: Investigating synthetic pathways that maximize the incorporation of all starting material atoms into the final product, minimizing waste. This could involve exploring catalytic C-H activation or addition reactions.
Renewable Feedstocks: Exploring the potential of using starting materials derived from renewable resources to construct the hexa-1,5-dien-3-ol precursor.
Solvent Minimization: Developing solvent-free reaction conditions or employing environmentally benign solvents like water, supercritical fluids, or ionic liquids to reduce the environmental impact of the synthesis.
Catalytic Approaches: Replacing stoichiometric reagents with catalytic alternatives for the phosphorylation step to reduce waste and improve efficiency.
| Synthetic Strategy | Green Chemistry Principle | Potential Advantage |
| Catalytic phosphorylation | Use of Catalysis | Reduced waste, lower energy consumption |
| Synthesis in aqueous media | Safer Solvents & Auxiliaries | Reduced use of volatile organic compounds |
| Flow chemistry synthesis | Real-time analysis for pollution prevention | Improved safety, scalability, and control |
Exploration of Novel Catalytic Systems for Enhanced Efficiency
The utility of phosphites as ligands in transition-metal catalysis is well-established. For Diethyl hexa-1,5-dien-3-yl phosphite, the presence of the diene functionality offers unique opportunities for the design of novel catalytic systems.
Areas for Investigation:
Bifunctional Catalysis: Designing catalysts where both the phosphorus atom and the diene moiety participate in the catalytic cycle. The diene could act as a coordinating group to the metal center, influencing the steric and electronic environment.
Supported Catalysts: Immobilizing catalysts derived from this compound on solid supports (e.g., polymers, silica, metal-organic frameworks) to facilitate catalyst recovery and reuse, a key aspect of sustainable chemistry.
High-Throughput Screening: Employing high-throughput experimental techniques to rapidly screen a wide range of metal precursors and reaction conditions to identify optimal catalytic systems for specific transformations.
Investigation of Asymmetric Synthetic Pathways to Chiral Derivatives
The introduction of chirality into molecules is of paramount importance, particularly in the synthesis of pharmaceuticals and agrochemicals. The development of asymmetric synthetic routes to chiral derivatives of this compound is a significant and challenging research avenue.
Potential Approaches:
Asymmetric Phosphorylation: Utilizing chiral catalysts or auxiliaries to achieve enantioselective synthesis of the phosphite itself.
Kinetic Resolution: Developing enzymatic or chemo-catalytic methods to resolve a racemic mixture of this compound, providing access to enantiomerically pure forms.
Chiral Ligand Synthesis: Using the chiral phosphite as a ligand in asymmetric catalysis to induce enantioselectivity in a wide range of chemical reactions.
| Asymmetric Strategy | Description | Potential Application |
| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to favor the formation of one enantiomer. | Direct access to enantiopure phosphite. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture. | Green and highly selective method for obtaining chiral compounds. |
Integration into Multicomponent Reactions and Domino Processes
Multicomponent reactions (MCRs) and domino (or cascade) processes are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple precursors in a single operation. Integrating this compound into such processes would be a novel and efficient way to access diverse molecular architectures.
Future Research Directions:
Phosphite as a Nucleophile: Exploring the reactivity of the phosphorus center as a nucleophile in MCRs, potentially in combination with the reactivity of the diene.
Domino Reactions Involving the Diene: Designing cascade sequences where the diene moiety undergoes a series of transformations, such as Diels-Alder reactions followed by further functionalization, all triggered by a single event.
Development of Novel MCRs: Creating new multicomponent reactions where this compound is a key building block, leading to the rapid synthesis of novel compound libraries.
Computational Design and Prediction of New Reactivity and Applications
Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. Applying computational methods to this compound can guide experimental work and accelerate the discovery of new applications.
Computational Approaches:
Density Functional Theory (DFT) Calculations: To predict the electronic properties, reactivity, and coordination behavior of the phosphite as a ligand. This can help in the rational design of new catalysts.
Molecular Docking Studies: If the compound or its derivatives show potential biological activity, computational docking could be used to predict their binding modes with specific biological targets.
Reaction Mechanism Elucidation: Using computational modeling to study the mechanisms of reactions involving this compound, providing insights that can be used to optimize reaction conditions and develop new transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
